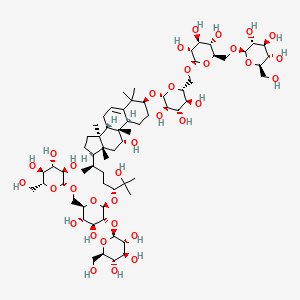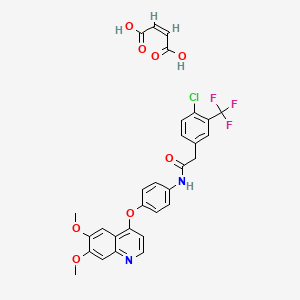![molecular formula C11H8FN3 B12426867 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom and an amine group attached to a fused pyrrolo-naphthyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine typically involves the construction of the naphthyridine core followed by the introduction of the fluorine and amine functionalities. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can yield the desired naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Scientific Research Applications
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit potent activity against certain cancer cell lines by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with a similar core structure but different substitution patterns.
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused pyridine ring system.
Quinoxaline: A compound with a similar nitrogen-containing ring structure.
Uniqueness
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H8FN3 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine |
InChI |
InChI=1S/C11H8FN3/c12-7-4-11-9(14-6-7)5-8(13)10-2-1-3-15(10)11/h1-6H,13H2 |
InChI Key |
WYLSKNPGFNPLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=CC3=C2C=C(C=N3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

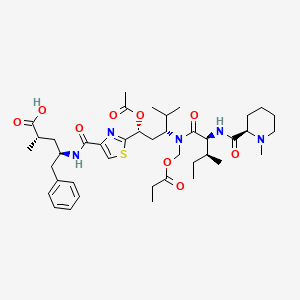
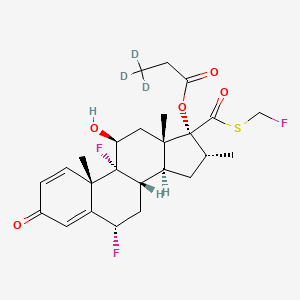
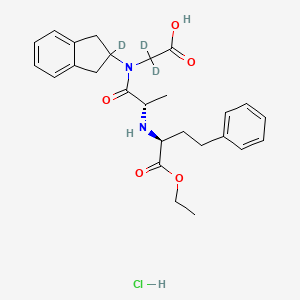




![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
